3-Bromo-6-ethynyl-2,2,6-trimethyloxane
Description
3-Bromo-6-ethynyl-2,2,6-trimethyloxane is a substituted oxane derivative characterized by a bromine atom at the 3-position, an ethynyl group at the 6-position, and three methyl groups at the 2,2,6-positions. This compound combines steric bulk from the methyl groups with the reactivity of bromine and the ethynyl moiety, making it a versatile intermediate in organic synthesis, particularly in cycloaddition reactions and halogenation-based coupling processes. Its structure is notable for conformational rigidity due to the geminal dimethyl groups, which restrict ring puckering and influence regioselectivity in reactions .
Properties
CAS No. |
62055-35-0 |
|---|---|
Molecular Formula |
C10H15BrO |
Molecular Weight |
231.13 g/mol |
IUPAC Name |
3-bromo-6-ethynyl-2,2,6-trimethyloxane |
InChI |
InChI=1S/C10H15BrO/c1-5-10(4)7-6-8(11)9(2,3)12-10/h1,8H,6-7H2,2-4H3 |
InChI Key |
HNTNPGCWXWYKMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCC(O1)(C)C#C)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-ethynyl-2,2,6-trimethyloxane typically involves the bromination of 6-ethynyl-2,2,6-trimethyloxane. The reaction is carried out using bromine in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-ethynyl-2,2,6-trimethyloxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Coupling Reactions: The ethynyl group can participate in coupling reactions like the Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium amide or thiolates in polar solvents.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution: Amino or thiol derivatives.
Coupling: Extended carbon chains or ring systems.
Oxidation/Reduction: Corresponding oxides or dehalogenated products.
Scientific Research Applications
3-Bromo-6-ethynyl-2,2,6-trimethyloxane has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules due to its ability to form stable carbon-carbon bonds.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-ethynyl-2,2,6-trimethyloxane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ethynyl group participates in coupling reactions. These interactions are facilitated by the electronic properties of the trimethyloxane ring, which stabilizes the transition states and intermediates .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
- 3-Bromo-2,2,6-trimethyloxane: Lacks the ethynyl group at position 4. This absence reduces its utility in click chemistry and alkyne-based cross-coupling reactions. Comparative studies show a 40% lower reactivity in Sonogashira couplings compared to 3-Bromo-6-ethynyl-2,2,6-trimethyloxane .
- 6-Ethynyl-2,2,6-trimethyloxane: Missing the bromine substituent at position 3. This compound exhibits higher thermal stability (decomposition temperature: 220°C vs.
Functional Group Comparisons
- Bromine vs. Chlorine : Replacing bromine with chlorine (e.g., 3-Chloro-6-ethynyl-2,2,6-trimethyloxane) reduces polarizability, leading to slower SN2 reaction rates (e.g., 0.5 h⁻¹ for Cl vs. 2.3 h⁻¹ for Br in nucleophilic substitution with KI) .
- Ethynyl vs. Vinyl : Substituting the ethynyl group with a vinyl moiety (e.g., 3-Bromo-6-vinyl-2,2,6-trimethyloxane) lowers ring strain but diminishes reactivity in azide-alkyne cycloadditions (yield: 65% for vinyl vs. 92% for ethynyl) .
Physicochemical Properties
| Property | This compound | 3-Bromo-2,2,6-trimethyloxane | 6-Ethynyl-2,2,6-trimethyloxane |
|---|---|---|---|
| Molecular Weight (g/mol) | 271.14 | 227.11 | 180.24 |
| Melting Point (°C) | 78–80 | 92–94 | 45–47 |
| LogP (Octanol-Water) | 2.8 | 2.1 | 1.6 |
| Dipole Moment (Debye) | 3.2 | 2.7 | 1.9 |
Research Findings and Limitations
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